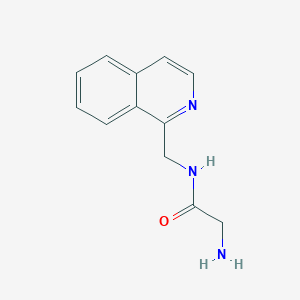

2-Amino-N-isoquinolin-1-ylmethyl-acetamide

CAS No.: 1353947-83-7

Cat. No.: VC8232521

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353947-83-7 |

|---|---|

| Molecular Formula | C12H13N3O |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 2-amino-N-(isoquinolin-1-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C12H13N3O/c13-7-12(16)15-8-11-10-4-2-1-3-9(10)5-6-14-11/h1-6H,7-8,13H2,(H,15,16) |

| Standard InChI Key | ZOEIYZKEEJPQHB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CN=C2CNC(=O)CN |

| Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2CNC(=O)CN |

Introduction

Chemical Structure and Nomenclature

2-Amino-N-isoquinolin-1-ylmethyl-acetamide (IUPAC name: 2-amino-N-[(isoquinolin-1-yl)methyl]acetamide) consists of a central acetamide group (CH3CONH2) modified by a 2-amino substituent and an isoquinolin-1-ylmethyl moiety. The isoquinoline system, a bicyclic aromatic heterocycle, contributes to the compound’s planar rigidity and electronic properties, which influence its reactivity and biological interactions . Unlike its isoquinolin-2-yl analogs, the 1-yl substitution alters the spatial orientation of the methylene bridge, potentially affecting intermolecular interactions in medicinal chemistry contexts.

Synthetic Methodologies

Ugi-4CR/Copper-Catalyzed Annulation Strategy

The synthesis of structurally related isoquinolin-2(1H)-yl-acetamides, as reported by recent studies, employs a two-step sequence involving a Ugi four-component reaction (Ugi-4CR) followed by copper-catalyzed annulation . Although the 1-yl variant remains less explored, analogous protocols could be adapted for its production:

-

Ugi-4CR Intermediate Formation:

-

Reactants: An aldehyde (e.g., paraformaldehyde), an amine, an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid derivative (e.g., 2-iodobenzoic acid).

-

Outcome: Generates a 2-iodobenzamide intermediate with a tert-butyl carboxamide group.

-

-

Copper-Catalyzed Cyclization:

Table 1: Optimization of Copper Catalysts for Isoquinolin-yl-acetamide Synthesis

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| CuCl | Cs2CO3 | DMSO | 80 | 62 |

| CuBr | Cs2CO3 | DMSO | 90 | 79 |

| CuBr2 | Cs2CO3 | DMSO | 80 | 63 |

Key findings: CuBr in DMSO at 90°C provided optimal yields (79%) for isoquinolin-2-yl derivatives, suggesting similar efficiency for 1-yl analogs with adjusted steric considerations .

Challenges in 1-yl Isomer Synthesis

Physicochemical Properties

While experimental data for 2-amino-N-isoquinolin-1-ylmethyl-acetamide are scarce, its analogs exhibit:

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water .

-

Melting Points: Ranging from 184°C to 206°C for tert-butyl-substituted derivatives .

-

Stability: Sensitive to hydrolysis under acidic or basic conditions due to the acetamide linkage.

Biological Activity and Applications

Table 2: Bioactivity of Selected Isoquinolin-yl-acetamides

| Compound | Target | IC50 (nM) | Application |

|---|---|---|---|

| Lenalidomide | Proteasome | 120 | Multiple Myeloma |

| EAI045 | EGFR | 4.5 | Non-Small Cell Lung Cancer |

| Compound IV | Bacterial Topoisomerase | 890 | Antibacterial |

Structure-Activity Relationships (SAR)

-

Substitution Position: 2-yl derivatives demonstrate higher proteasome affinity than 1-yl isomers, likely due to improved receptor binding .

-

Amino Group Role: The 2-amino substituent enhances solubility and hydrogen-bonding capacity, critical for membrane permeability .

Industrial Scalability and Modifications

Gram-Scale Synthesis

The Ugi-4CR/copper catalysis approach has been successfully scaled to 8 mmol, yielding 1.14–1.74 g of product with minimal yield reduction (43–64%) . This scalability underscores its viability for industrial applications.

Late-Stage Functionalization

Post-synthetic modifications, such as Suzuki-Miyaura coupling, enable diversification:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume